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Compound of Interest

Compound Name: 8-Chlorotheophylline-d6

Cat. No.: B585189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. This

information is critical for its application in various research and development settings, including

its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 8-Chlorotheophylline-
d6. Due to the limited availability of experimental data for the deuterated species, computed

values and data for the non-deuterated parent compound, 8-Chlorotheophylline, are also

provided for reference.
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Property
8-
Chlorotheophylline
-d6

8-
Chlorotheophylline

Data Type

Chemical Name

8-chloro-1,3-

bis(trideuteriomethyl)-

7H-purine-2,6-dione[1]

8-chloro-1,3-dimethyl-

7H-purine-2,6-dione[2]
-

CAS Number 1346598-95-5[3][4] 85-18-7[5] -

Molecular Formula C₇HD₆ClN₄O₂[3][4] C₇H₇ClN₄O₂[2][5] -

Molecular Weight 220.65 g/mol [3][4] 214.61 g/mol [2][5] -

Monoisotopic Mass 220.0634136 Da[1] 214.0257532 Da[6] Computed

Melting Point Not available 288 - 292 °C[7] Experimental

Boiling Point Not available Not available -

XLogP3 0.9[1] 0.9[6] Computed

Solubility Not available Not available -

pKa Not available Not available -

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 8-
Chlorotheophylline-d6 are not readily available in the public domain. However, standard

methodologies can be applied.

Melting Point Determination
The melting point of 8-Chlorotheophylline-d6 can be determined using a standard melting

point apparatus (e.g., capillary tube method).

Methodology:

A small, dry sample of 8-Chlorotheophylline-d6 is packed into a capillary tube.

The tube is placed in the heating block of the melting point apparatus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/8-Chlorotheophylline-d6
https://en.wikipedia.org/wiki/8-Chlorotheophylline
https://www.simsonpharma.com/product/8-chlorotheophylline-d6
https://www.pharmaffiliates.com/en/parentapi/8-chlorotheophylline-impurities
https://patents.google.com/patent/CN103360394A/en
https://www.simsonpharma.com/product/8-chlorotheophylline-d6
https://www.pharmaffiliates.com/en/parentapi/8-chlorotheophylline-impurities
https://en.wikipedia.org/wiki/8-Chlorotheophylline
https://patents.google.com/patent/CN103360394A/en
https://www.simsonpharma.com/product/8-chlorotheophylline-d6
https://www.pharmaffiliates.com/en/parentapi/8-chlorotheophylline-impurities
https://en.wikipedia.org/wiki/8-Chlorotheophylline
https://patents.google.com/patent/CN103360394A/en
https://pubchem.ncbi.nlm.nih.gov/compound/8-Chlorotheophylline-d6
https://pubchem.ncbi.nlm.nih.gov/compound/8-Chlorotheophylline
https://www.chemimpex.com/products/32452
https://pubchem.ncbi.nlm.nih.gov/compound/8-Chlorotheophylline-d6
https://pubchem.ncbi.nlm.nih.gov/compound/8-Chlorotheophylline
https://www.benchchem.com/product/b585189?utm_src=pdf-body
https://www.benchchem.com/product/b585189?utm_src=pdf-body
https://www.benchchem.com/product/b585189?utm_src=pdf-body
https://www.benchchem.com/product/b585189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The temperature is gradually increased at a controlled rate.

The temperature range from the point at which the first drop of liquid appears to the point at

which the entire sample is liquid is recorded as the melting point range.

Solubility Determination
The solubility of 8-Chlorotheophylline-d6 in various solvents (e.g., water, ethanol, DMSO) can

be determined using the shake-flask method.

Methodology:

An excess amount of 8-Chlorotheophylline-d6 is added to a known volume of the solvent in

a sealed container.

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours)

to ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.

The concentration of 8-Chlorotheophylline-d6 in the filtrate is determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV

detection or mass spectrometry.

pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-

spectrophotometry.

Methodology (Potentiometric Titration):

A known concentration of 8-Chlorotheophylline-d6 is dissolved in a suitable solvent (e.g.,

water or a water/co-solvent mixture).

The solution is titrated with a standard solution of a strong base (e.g., NaOH) while

monitoring the pH with a calibrated pH meter.

The pKa value is determined from the half-equivalence point of the resulting titration curve.
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Biological Context and Signaling Pathways
8-Chlorotheophylline is a xanthine derivative, similar to caffeine and theophylline. Its primary

mechanisms of action are as a central nervous system stimulant and an adenosine receptor

antagonist.[2][6] The stimulant properties of 8-chlorotheophylline are utilized to counteract the

sedative effects of antihistamines like diphenhydramine in combination products such as

dimenhydrinate.[2][6]

Theophylline, the parent compound, exerts its effects through several mechanisms, including:

Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP

(cAMP), resulting in bronchodilation.[8][9][10]

Antagonism of adenosine receptors: This action contributes to its stimulant and

bronchodilator effects.[8][9]

Activation of histone deacetylases (HDACs): This is thought to contribute to its anti-

inflammatory effects.[11]

The following diagrams illustrate the primary signaling pathway and a general workflow for

physicochemical analysis.
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General Workflow for Physicochemical Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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